molecular formula C18H19N3S B14913335 4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14913335
M. Wt: 309.4 g/mol
InChI Key: DALDMAAFNXFGOM-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethylbenzaldehyde with phenylacetonitrile to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-ethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3S/c1-2-14-8-11-16(12-9-14)21-17(19-20-18(21)22)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3,(H,20,22)

InChI Key

DALDMAAFNXFGOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NNC2=S)CCC3=CC=CC=C3

Origin of Product

United States

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